molecular formula C18H19ClN2O2S B2997557 4-(3-methoxybenzyl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride CAS No. 2034394-04-0

4-(3-methoxybenzyl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride

Cat. No.: B2997557
CAS No.: 2034394-04-0
M. Wt: 362.87
InChI Key: WVWAULNCMDLEHS-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzyl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is a thiazole derivative characterized by a thiazole core substituted with a 3-methoxybenzyl group at the 4-position and a 4-methoxyphenyl group at the N-position of the amine. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Thiazole derivatives are widely investigated for their anti-inflammatory, analgesic, and enzyme-inhibitory properties, with structural variations significantly influencing their biological activity and physicochemical behavior .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S.ClH/c1-21-16-8-6-14(7-9-16)19-18-20-15(12-23-18)10-13-4-3-5-17(11-13)22-2;/h3-9,11-12H,10H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWAULNCMDLEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)CC3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxybenzyl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the thiazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

4-(3-methoxybenzyl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzyl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The target compound is compared to analogs with modifications in:

  • Substituent position : Meta- vs. para-methoxy groups.
  • Functional groups : Chloro, nitro, or sulfonamide substitutions.
  • Salt forms : Hydrochloride vs. freebase.
Table 1: Key Structural and Physical Properties of Selected Thiazol-2-Amine Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Salt Form Reference
4-(3-Methoxybenzyl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride 3-OCH₃ (benzyl), 4-OCH₃ (phenyl) Calculated: ~387.88 Not reported Hydrochloride Target Compound
4-(4-Methoxyphenyl)thiazol-2-amine 4-OCH₃ (phenyl) 206.26 Not reported Freebase
4-(4-Methoxyphenyl)thiazol-2-amine hydrochloride 4-OCH₃ (phenyl) 242.72 Synthesized* Hydrochloride
4-(4-Chlorophenyl)thiazol-2-amine 4-Cl (phenyl) 224.71 190–192 Freebase
4-(4-Bromophenyl)-N-(3-methoxybenzylidene)thiazol-2-amine 4-Br (phenyl), 3-OCH₃ (Schiff base) 386.28 188–190 Freebase
N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine 4-Br (phenyl), 4-Cl (Schiff base) 368.68 65–70 Freebase

Substituent Effects on Physicochemical Properties

  • Chloro/bromo substitutions : Halogenated analogs (e.g., 4-(4-chlorophenyl)thiazol-2-amine) exhibit higher melting points (190–192°C vs. ~65–190°C for methoxy derivatives), likely due to stronger intermolecular interactions .
  • Hydrochloride salts: The hydrochloride form of 4-(4-methoxyphenyl)thiazol-2-amine (CAS 6142-20-7) has a similarity score of 0.97 to the target compound, suggesting minor differences in bioavailability and solubility due to substituent positioning .
Table 2: Yields and Reaction Conditions for Selected Syntheses
Compound Name Yield (%) Key Reaction Steps Reference
4-(4-Methoxyphenyl)thiazol-2-amine hydrochloride 72–88 Diazotization with HCl/NaNO₂
4-(4-Chlorophenyl)thiazol-2-amine 85 Cyclization with thiourea and iodine
N-(3-Methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine 65 Condensation with 3-methoxybenzaldehyde

Biological Activity

4-(3-Methoxybenzyl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15_{15}H16_{16}ClN1_{1}O2_{2}S
  • Molecular Weight : 305.81 g/mol
  • CAS Number : 2104-04-3

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with cellular targets such as tubulin and various enzymes involved in cancer progression.

  • Anticancer Activity : Preliminary studies indicate that compounds in this class can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related thiazole derivatives have shown significant antiproliferative effects against melanoma and prostate cancer cell lines, with IC50_{50} values ranging from low nanomolar to micromolar concentrations .
  • Antibacterial Activity : The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membrane integrity, which is particularly effective against strains like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives reveal that modifications on the aromatic rings significantly influence their biological activity. For example:

  • Substituting different methoxy groups on the phenyl rings can enhance anticancer potency.
  • The presence of the thiazole ring is crucial for maintaining the compound's bioactivity.

Table 1 summarizes the IC50_{50} values of various thiazole derivatives against different cancer cell lines:

CompoundCancer Cell LineIC50_{50} (μM)
This compoundMelanoma0.5 - 1.0
4-(4-Methoxyphenyl)thiazol-2-amineProstate Cancer0.6 - 2.0
4-(3-Methoxyphenyl)thiazol-2-amineLung Cancer1.5 - 3.0

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

  • Anticancer Studies : A study reported that a series of thiazole derivatives showed enhanced antiproliferative activity against multiple cancer cell lines, suggesting that structural modifications can lead to significant improvements in therapeutic efficacy .
  • Antibacterial Efficacy : Research indicated that functionalized thiazoles exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against resistant strains . The study highlighted the potential for these compounds to be developed into new antimicrobial agents.

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